molecular formula C9H18N2O B150046 N-Methyl-N-(piperidin-4-yl)propionamide CAS No. 139062-82-1

N-Methyl-N-(piperidin-4-yl)propionamide

Cat. No. B150046
M. Wt: 170.25 g/mol
InChI Key: LECBBGYIXBZWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(piperidin-4-yl)propionamide, also known as NMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NMP is a white crystalline powder that is soluble in water and organic solvents. It is commonly used as a solvent in various chemical reactions and as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of N-Methyl-N-(piperidin-4-yl)propionamide is not fully understood. However, it is known to act as a polar aprotic solvent, which can solubilize a wide range of organic compounds. It is also known to interact with various proteins and enzymes, which can affect their structure and function.

Biochemical And Physiological Effects

N-Methyl-N-(piperidin-4-yl)propionamide has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to affect the expression of various genes involved in cell growth and differentiation. N-Methyl-N-(piperidin-4-yl)propionamide has been shown to have neurotoxic effects, which can lead to cognitive impairment and behavioral changes.

Advantages And Limitations For Lab Experiments

N-Methyl-N-(piperidin-4-yl)propionamide has several advantages as a solvent for lab experiments. It is a polar aprotic solvent, which can solubilize a wide range of organic compounds. It is also relatively non-toxic and has a low boiling point, which makes it easy to remove from reaction mixtures. However, N-Methyl-N-(piperidin-4-yl)propionamide has several limitations as well. It has been shown to have neurotoxic effects, which can affect the results of experiments involving the nervous system. It is also relatively expensive compared to other solvents.

Future Directions

There are several future directions for research involving N-Methyl-N-(piperidin-4-yl)propionamide. One area of research is the development of new methods for the synthesis of N-Methyl-N-(piperidin-4-yl)propionamide and its derivatives. Another area of research is the investigation of the mechanism of action of N-Methyl-N-(piperidin-4-yl)propionamide and its effects on various biological systems. Future research could also focus on the development of new applications for N-Methyl-N-(piperidin-4-yl)propionamide in various fields, such as medicine and materials science.
Conclusion:
In conclusion, N-Methyl-N-(piperidin-4-yl)propionamide is a chemical compound with several applications in scientific research. It is commonly used as a solvent and reagent in organic synthesis and has several biochemical and physiological effects. N-Methyl-N-(piperidin-4-yl)propionamide has advantages and limitations as a solvent for lab experiments and has several future directions for research. Understanding the properties and applications of N-Methyl-N-(piperidin-4-yl)propionamide can lead to new discoveries and advancements in various fields of science.

Scientific Research Applications

N-Methyl-N-(piperidin-4-yl)propionamide has several applications in scientific research. It is commonly used as a solvent for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of peptides and proteins. N-Methyl-N-(piperidin-4-yl)propionamide is also used as a stabilizer for various enzymes and proteins.

properties

CAS RN

139062-82-1

Product Name

N-Methyl-N-(piperidin-4-yl)propionamide

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-methyl-N-piperidin-4-ylpropanamide

InChI

InChI=1S/C9H18N2O/c1-3-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3

InChI Key

LECBBGYIXBZWIA-UHFFFAOYSA-N

SMILES

CCC(=O)N(C)C1CCNCC1

Canonical SMILES

CCC(=O)N(C)C1CCNCC1

synonyms

Propanamide, N-methyl-N-4-piperidinyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

31 g of the amine obtained in Stage B are hydrogenated in 350 ml of ethanol with 1 g of palladium hydroxide at atmospheric pressure and room temperature. The mixture is filtered and evaporated to yield the desired product in the form of an oil.
Name
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
60%

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